Cas no 922711-58-8 (Benzenamine, 5-chloro-2-(1H-pyrazol-1-ylmethyl)-)
922711-58-8 structure
Product Name:Benzenamine, 5-chloro-2-(1H-pyrazol-1-ylmethyl)-
CAS-nummer:922711-58-8
MF:C10H10ClN3
MW:207.659500598907
CID:739738
PubChem ID:62101084
Update Time:2025-04-19
Benzenamine, 5-chloro-2-(1H-pyrazol-1-ylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 5-chloro-2-(1H-pyrazol-1-ylmethyl)-
- 5-chloro-2-(pyrazol-1-ylmethyl)aniline
- SCHEMBL14610740
- 922711-58-8
- DTXSID20734335
- 5-Chloro-2-[(1H-pyrazol-1-yl)methyl]aniline
- AKOS011380512
- 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline
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- Inchi: 1S/C10H10ClN3/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7,12H2
- InChI-sleutel: IAUJMJSRAHUUIX-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=C(C=1)N)CN1C=CC=N1
Berekende eigenschappen
- Exacte massa: 207.0563250g/mol
- Monoisotopische massa: 207.0563250g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 188
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 43.8Ų
Benzenamine, 5-chloro-2-(1H-pyrazol-1-ylmethyl)- Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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